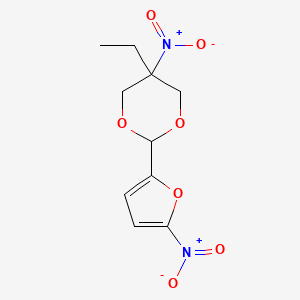
3-Methyl-1-benzoselenophene-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-1-benzoselenophene-2-carbonitrile is an organic compound with the molecular formula C10H7NSe It belongs to the class of benzoselenophenes, which are heterocyclic compounds containing selenium
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-benzoselenophene-2-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-bromo-3-methylbenzonitrile with sodium selenide in the presence of a suitable solvent. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the selenium compound .
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and purity. Industrial processes may involve continuous flow reactors and advanced purification techniques to ensure high-quality product.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-benzoselenophene-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert the nitrile group to amines or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the nitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products depend on the specific reaction conditions and reagents used. For example, oxidation may yield selenoxides, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic ring or modify the nitrile group.
Scientific Research Applications
3-Methyl-1-benzoselenophene-2-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying the reactivity of selenium-containing compounds.
Biology: Research into its biological activity includes potential antimicrobial and anticancer properties.
Medicine: Investigations into its pharmacological effects and potential therapeutic applications are ongoing.
Industry: It is explored for use in materials science, particularly in the development of organic semiconductors and optoelectronic devices
Mechanism of Action
The mechanism by which 3-Methyl-1-benzoselenophene-2-carbonitrile exerts its effects involves interactions with molecular targets such as enzymes and receptors. The selenium atom plays a crucial role in modulating the compound’s reactivity and binding affinity. Pathways involved may include oxidative stress response, signal transduction, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1-benzothiophene-2-carbonitrile: Contains sulfur instead of selenium.
3-Methyl-1-benzofuran-2-carbonitrile: Contains oxygen instead of selenium.
3-Methyl-1-benzopyrrole-2-carbonitrile: Contains nitrogen instead of selenium.
Uniqueness
3-Methyl-1-benzoselenophene-2-carbonitrile is unique due to the presence of selenium, which imparts distinct electronic and chemical properties compared to its sulfur, oxygen, and nitrogen analogs.
Properties
CAS No. |
37007-55-9 |
|---|---|
Molecular Formula |
C10H7NSe |
Molecular Weight |
220.14 g/mol |
IUPAC Name |
3-methyl-1-benzoselenophene-2-carbonitrile |
InChI |
InChI=1S/C10H7NSe/c1-7-8-4-2-3-5-9(8)12-10(7)6-11/h2-5H,1H3 |
InChI Key |
DWWZMMPQDUDNPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C([Se]C2=CC=CC=C12)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


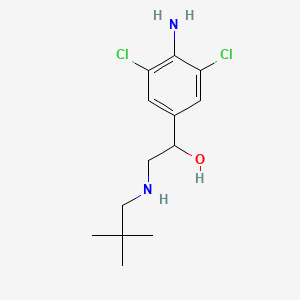
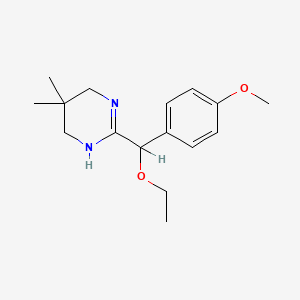
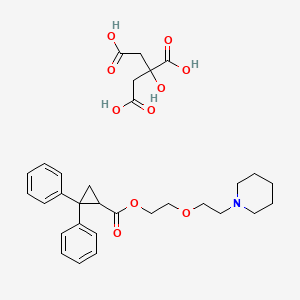
![1,6-Dimethyl-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B14675140.png)
![Dimethyl 2,2'-[(1S,2R)-3-methylcyclohex-3-ene-1,2-diyl]diacetate](/img/structure/B14675143.png)
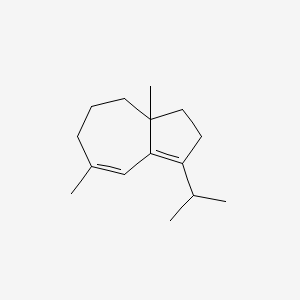
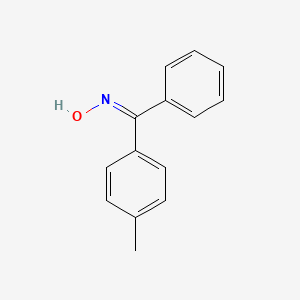


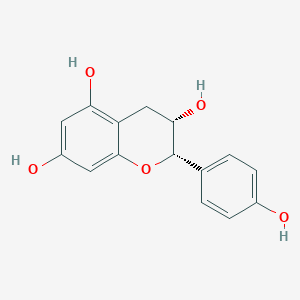
![2-(1,3-Benzothiazol-2-yl)-5-[4-(dimethylamino)phenyl]penta-2,4-dienenitrile](/img/structure/B14675166.png)

![1-Methylspiro[cyclopropane-2,9'-fluorene]-1-carboxylic acid](/img/structure/B14675178.png)
